2-Amino-1-(m-Tolyl)ethanol

Übersicht

Beschreibung

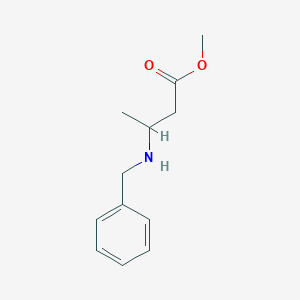

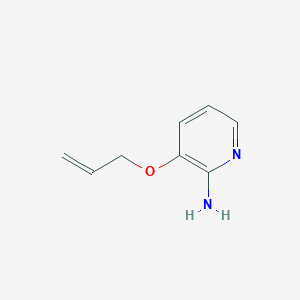

2-Amino-1-(m-tolyl)ethanol, also known as 2-Amino-1-(3-methylphenyl)ethanol, is an organic compound that belongs to the family of amino alcohols. It is related to ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . In a study, random amino-alcohol-based poly(ester amide)s were synthesized using adipic acid and differently substituted amino-alcohols .Molecular Structure Analysis

The molecular structure of this compound involves an amino group (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The tolyl group in the compound is an aryl group related to toluene, with the general formula CH3C6H4−R .Chemical Reactions Analysis

Tolyl groups, which are part of the this compound structure, are often functionalized into compounds through Williamson etherification or C-C coupling reactions . Ethanolamine, a related compound, can undergo various reactions, including oxidation to form ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .Wissenschaftliche Forschungsanwendungen

Synthese von Pyrroldisulfiden

2-Amino-1-(m-Tolyl)ethanol: kann bei der Synthese von Pyrroldisulfiden verwendet werden, die grundlegende Gerüste in Peptiden, Naturprodukten und pharmazeutischen Molekülen sind. Es wurde eine grüne und effiziente Methode zur Synthese von Pyrroldisulfiden unter Verwendung von β-Ketothioamiden und Ethylcyanoacetat als Substraten entwickelt, wobei Lipase als Katalysator dient . Dieser Ansatz entspricht der aktuellen Forschungsrichtung der grünen Chemie und trägt zur Entwicklung umweltfreundlicher biokatalytischer Prozesse bei.

CO2-Abscheidung und -Sequestrierung

Im Bereich der Umweltwissenschaften kann This compound Teil wässriger, gemischter Aminsysteme sein, die zur CO2-Abscheidung und -Sequestrierung verwendet werden. Diese Systeme sind entscheidend für die Bewältigung der Herausforderungen des Klimawandels, indem sie CO2-Emissionen aus industriellen Prozessen abfangen . Die Rolle der Verbindung in diesen Systemen kann dazu beitragen, effizientere und weniger toxische Methoden zur CO2-Absorption zu entwickeln.

Organische Synthese

Diese Verbindung dient aufgrund ihrer funktionellen Gruppen als vielseitiges Zwischenprodukt in der organischen Synthese. Aufgrund ihrer Carbonylgruppe kann sie einen nukleophilen Angriff erfahren, was zur Bildung verschiedener heterocyclischer Verbindungen führt. Zusätzlich kann ihre Thioamidgruppe an Synthesetransformationen teilnehmen .

Biomassenzerlegung

This compound: kann in Kombination mit anderen Lösungsmitteln zur Vorbehandlung von Biomasse verwendet werden. Dieser Prozess ist für die Produktion von Biokraftstoffen und anderen Bioprodukten unerlässlich. Die Eigenschaften der Verbindung können die Ligninabbaugeschwindigkeit verbessern und die Glukoseausbeute erhöhen, was entscheidende Schritte bei der Biomassenverarbeitung sind .

Grüne Chemie

Die Anwendung der Verbindung in der grünen Chemie ist bedeutsam, da sie einen Weg bietet, wichtige chemische Gerüste ohne Verwendung toxischer Reagenzien oder umweltunfreundlicher Reaktionsbedingungen zu synthetisieren. Dies steht im Einklang mit dem weltweiten Streben nach nachhaltigen und umweltfreundlichen chemischen Prozessen .

Enzyminbetrieb

In der Enzyminbetrieb kann This compound verwendet werden, um die katalytische Promiskuität von Enzymen wie Lipase zu untersuchen. Diese Forschung kann zu neuen Anwendungen von Enzymen in der chemischen Synthese führen, die möglicherweise neue Wege zur Herstellung komplexer Moleküle eröffnen .

Safety and Hazards

Wirkmechanismus

Mode of Action

It contains both a primary amine and a primary alcohol, which suggests that it could participate in a variety of chemical reactions . For instance, primary amines can undergo nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds, such as ethanol, are known to be metabolized in the liver through several enzymatic pathways, including alcohol dehydrogenase and cytochrome p450 enzyme cyp2e1 .

Biochemische Analyse

Biochemical Properties

2-Amino-1-(m-tolyl)ethanol plays a significant role in biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The interactions of this compound with these enzymes and proteins are crucial for its role in various metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neuronal function. Additionally, this compound can impact the expression of genes related to cell growth and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonding and other non-covalent interactions, leading to changes in their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism. These temporal effects are important for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols to aldehydes and further to carboxylic acids. These interactions can affect metabolic flux and the levels of metabolites in cells, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular function. The localization of this compound within these compartments can impact its activity and interactions with other biomolecules, highlighting its role in cellular processes .

Eigenschaften

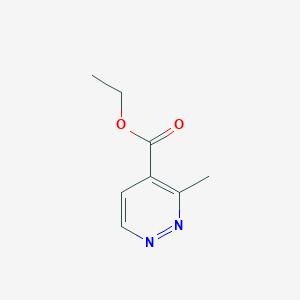

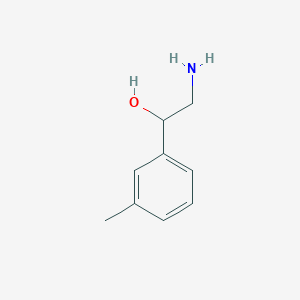

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZOTKNVCPHART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541880 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-88-6 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)